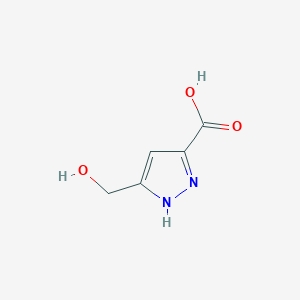
tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate” is a chemical compound . It is also known as “N-Boc-3-pyrrolidine” in Chinese . It is available for purchase from various suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” was achieved starting from commercially available 4-bromo-1H-indole and using simple reagents . The synthesis involved several steps including formylation, reduction, protection, and olefination .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 169.22, a density of 0.981g/mL at 25°C, a melting point of 40.0 to 44.0 °C, a boiling point of 208°C, and a refractive index (n20/D) of 1.458 . It is slightly soluble in water .Wirkmechanismus
Mode of Action
It’s possible that it interacts with its targets in a way that induces changes at the molecular level
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate interacts with its targets . .
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and can be used in a variety of solvents. Additionally, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, this compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Zukünftige Richtungen
There are several potential future directions for research on tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate. One potential direction is to study its potential use in drug delivery. Additionally, further research could be conducted to explore its potential anti-cancer activity. Additionally, further research could be conducted to explore its potential to reduce the toxicity of certain drugs, such as antibiotics and antifungal agents. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore its potential use in the synthesis of biocompatible polymers for drug delivery.
Synthesemethoden
Tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-pyrrole-1-carboxylic acid with tert-butyl bromide and sodium iodide in the presence of a base. The reaction proceeds in a two-step process with the formation of the tert-butyl ester of 2,3-dihydropyrrole-1-carboxylic acid followed by the reaction of the ester with sodium iodide to form this compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate has been studied for its potential applications in scientific research. It has been used as a building block in organic synthesis and as a reagent for the synthesis of other organic compounds. It has also been studied for its potential use in drug delivery and biological research. This compound has been used in the synthesis of a variety of drugs, including antibiotics, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of biocompatible polymers for drug delivery.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate involves the reaction of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate with iodine in the presence of a suitable oxidizing agent.", "Starting Materials": [ "tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate", "iodine", "oxidizing agent" ], "Reaction": [ "To a solution of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate in a suitable solvent, add iodine and the oxidizing agent.", "Stir the reaction mixture at room temperature for a suitable time until the reaction is complete.", "Quench the reaction by adding a suitable quenching agent.", "Extract the product with a suitable organic solvent.", "Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1196146-93-6 |
Molekularformel |
C9H14INO2 |
Molekulargewicht |
295.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



